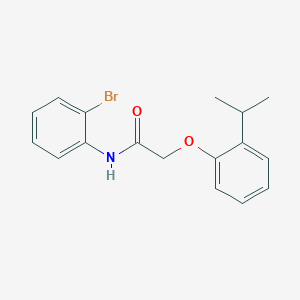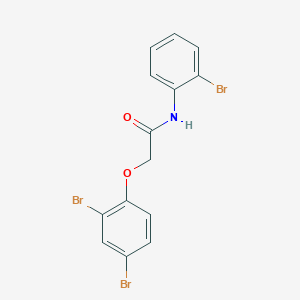![molecular formula C17H11ClF3N3O5S2 B284622 N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B284622.png)
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea is a chemical compound that has been widely used in scientific research. This compound is known for its unique properties and has been used in various applications, including in the field of medicine and biology.
Wirkmechanismus
The mechanism of action of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea is based on its ability to inhibit the activity of enzymes, specifically protein kinases. This compound binds to the active site of the enzyme and prevents the transfer of phosphate groups from ATP to the substrate, thereby inhibiting its activity.
Biochemical and Physiological Effects:
The inhibitory activity of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea has been shown to have a range of biochemical and physiological effects. These effects include the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, which makes it a promising candidate for the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea in lab experiments is its high potency and selectivity for protein kinases. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea in scientific research. One of the most promising directions is the development of new inhibitors based on the structure of this compound, which could have improved potency and selectivity. Another direction is the use of this compound in combination with other drugs to enhance their efficacy and reduce side effects. Finally, further research is needed to fully understand the biological mechanisms underlying the inhibitory activity of this compound and its potential applications in the treatment of various diseases.
Conclusion:
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea is a highly potent and selective inhibitor of protein kinases that has been extensively used in scientific research. This compound has a range of potential applications in the treatment of cancer and other diseases, and its unique properties make it a promising candidate for further research and development.
Synthesemethoden
The synthesis of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea has been extensively studied. One of the most common methods used for the synthesis of this compound is the reaction of 5-chloro-2-(trifluoromethyl)benzoic acid with 2-aminobenzenesulfonamide in the presence of a coupling reagent. The resulting product is then treated with a base to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea has been extensively used in scientific research, especially in the field of medicinal chemistry. This compound has been shown to have potent inhibitory activity against a range of enzymes, including protein kinases, which play a critical role in various cellular processes.
Eigenschaften
Molekularformel |
C17H11ClF3N3O5S2 |
|---|---|
Molekulargewicht |
493.9 g/mol |
IUPAC-Name |
1-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-(5-methylsulfonyl-1,3-benzothiazol-2-yl)urea |
InChI |
InChI=1S/C17H11ClF3N3O5S2/c1-31(26,27)9-3-5-13-10(7-9)22-15(30-13)23-14(25)24-17(16(19,20)21)28-11-4-2-8(18)6-12(11)29-17/h2-7H,1H3,(H2,22,23,24,25) |
InChI-Schlüssel |
CXTICXFESWWHOX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC(=N2)NC(=O)NC3(OC4=C(O3)C=C(C=C4)Cl)C(F)(F)F |
Kanonische SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC(=N2)NC(=O)NC3(OC4=C(O3)C=C(C=C4)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dimethylphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284540.png)
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284543.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284546.png)
![3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284547.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284548.png)
![3-(4-bromobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284551.png)
![6-ethyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284555.png)




![2-(4-chloro-3-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284561.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284563.png)